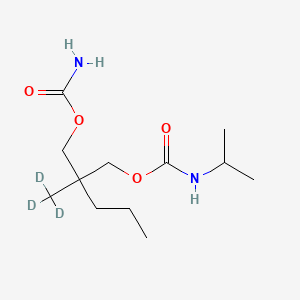

Carisoprodol-d3

Description

Properties

IUPAC Name |

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Carisoprodol

Biological Activity

Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant frequently used to alleviate discomfort associated with acute musculoskeletal conditions. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, supported by various studies and case reports.

Overview of this compound

Carisoprodol acts primarily as a muscle relaxant and is often prescribed alongside physical therapy. Its mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. The deuterated variant, this compound, offers distinct advantages in pharmacokinetic studies due to its unique isotopic labeling.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various clinical studies. Key parameters include:

- Absorption : Carisoprodol is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 2 hours post-administration.

- Half-life : The elimination half-life ranges from approximately 2 to 4 hours, allowing for multiple dosing regimens throughout the day.

- Metabolism : Carisoprodol is metabolized primarily in the liver to meprobamate, which possesses its own therapeutic effects and contributes to the overall pharmacological profile of carisoprodol.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Tmax (hours) | 1.5 - 2 |

| Half-life (hours) | 2 - 4 |

| Volume of Distribution | 0.93 - 1.3 L/kg |

| Protein Binding | ~60% |

Pharmacodynamics

Carisoprodol exerts its effects through several mechanisms:

- GABA Receptor Modulation : Carisoprodol acts as a modulator at GABA receptors, enhancing inhibitory neurotransmission which leads to muscle relaxation and sedation.

- Central Nervous System Effects : The compound has been reported to induce sedation and reduce anxiety, making it beneficial in managing muscle spasms associated with stress-related conditions.

Case Studies

A number of clinical trials have investigated the efficacy and safety of carisoprodol and its metabolites:

- Clinical Trial on Efficacy : A randomized controlled trial assessed the effects of carisoprodol in patients with acute low back pain. Results indicated significant reductions in pain scores compared to placebo after one week of treatment.

- Safety Profile Analysis : In a study evaluating adverse effects, participants receiving carisoprodol reported mild sedation but no severe adverse reactions, supporting its safety for short-term use.

Research Findings

Recent studies have focused on the implications of using deuterated compounds like this compound in pharmacokinetic research. These studies highlight how isotopic labeling can improve the understanding of drug metabolism and interactions without altering the drug's efficacy.

Table 2: Comparison of Carisoprodol and this compound

| Feature | Carisoprodol | This compound |

|---|---|---|

| Standard Half-life | 2 - 4 hours | Potentially extended due to deuteration |

| Metabolite | Meprobamate | Meprobamate (deuterated) |

| Clinical Use | Muscle relaxant | Research applications |

Scientific Research Applications

Pharmacological Research

Carisoprodol-d3 retains the pharmacological activity of its parent compound while offering enhanced tracking capabilities due to its radiolabeled nature. This allows for detailed studies on drug metabolism and receptor interactions without altering the fundamental pharmacological properties inherent to carisoprodol.

Metabolic Pathways

This compound undergoes metabolic conversion via the cytochrome P450 enzyme system, specifically CYP2C19, into meprobamate, which possesses anxiolytic properties. Understanding these pathways is crucial for evaluating the therapeutic effects and potential for abuse associated with carisoprodol derivatives .

Neuroimaging Applications

The radiolabeled nature of this compound makes it a valuable tool in positron emission tomography (PET) scans. This application allows researchers to visualize the distribution and density of GABA receptors in the brain, providing insights into the GABAergic system's role in health and disease.

Case Study: GABA Receptor Imaging

In a study utilizing this compound for PET imaging, researchers were able to assess GABA receptor density in patients with anxiety disorders. The findings suggested that alterations in GABA receptor availability may correlate with symptom severity, highlighting the potential of this compound in understanding neuropsychiatric conditions .

Clinical Trials and Efficacy Studies

Clinical research has demonstrated the effectiveness of carisoprodol in treating acute musculoskeletal pain. A notable randomized trial compared different dosages of carisoprodol, indicating that lower doses could maintain efficacy while reducing adverse effects such as sedation .

Table 1: Summary of Clinical Findings

| Study Type | Dosage (mg) | Efficacy (p-value) | Adverse Effects |

|---|---|---|---|

| Randomized Controlled Trial | 250 | 0.0001 | Lower incidence |

| Randomized Controlled Trial | 350 | Not significantly different from 250 | Higher sedation rates |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other muscle relaxants and anxiolytics. Understanding these relationships can help elucidate its unique pharmacological profile.

Table 2: Comparison of this compound with Related Compounds

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carisoprodol | C12H24N2O4 | GABA receptor agonist | Parent compound |

| Meprobamate | C11H15N | GABA receptor agonist | Anxiolytic properties |

| Cyclobenzaprine | C18H22ClN | Antagonist at serotonin receptors | Antidepressant properties |

| Baclofen | C10H12ClNO2 | GABA-B receptor agonist | Used for spasticity |

| Tizanidine | C9H8ClN5 | Alpha-2 adrenergic agonist | Unique mechanism targeting adrenergic receptors |

Q & A

Q. What statistical methods are robust for analyzing non-linear pharmacokinetics of this compound?

- Methodological Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) in Phoenix WinNonlin. For time-dependent clearance, apply Michaelis-Menten equations with Bayesian estimation. Report AIC/BIC values to justify model selection. Sensitivity analysis should test parameter identifiability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.